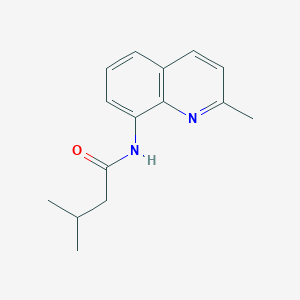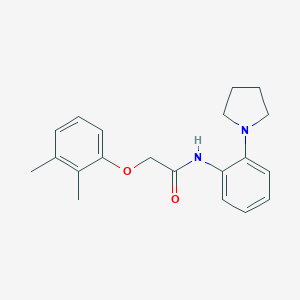![molecular formula C23H29N3O2 B243828 N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B243828.png)
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide, also known as EB-1, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
The exact mechanism of action of N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide is not fully understood. However, studies have suggested that N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide exerts its effects by modulating various signaling pathways involved in cell growth, survival, and inflammation. For instance, N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer. Moreover, N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates energy metabolism and cell survival.
Biochemical and Physiological Effects:
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide has been reported to exhibit various biochemical and physiological effects. For example, N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide has been found to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and oxidative stress. Additionally, N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide has been reported to enhance cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide in lab experiments is its high specificity towards certain signaling pathways, which allows for targeted modulation of cellular processes. Moreover, N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential directions for future research on N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide. One area of interest is the development of novel derivatives of N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide and its potential applications in other medical conditions. Moreover, the use of N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide in combination with other therapeutic agents could be explored for synergistic effects. Finally, the development of targeted delivery systems for N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide could enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide is a promising chemical compound that has shown potential as a therapeutic agent in various medical conditions. Its ability to modulate specific signaling pathways and exhibit anti-cancer, anti-inflammatory, and neuroprotective effects make it an attractive option for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in medicine.
Synthesemethoden
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide can be synthesized through a multi-step process involving the reaction of 4-(4-ethylbenzoyl)piperazine with 4-chlorobutanoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide.
Wissenschaftliche Forschungsanwendungen
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide has been studied for its potential as a therapeutic agent in various medical conditions such as cancer, inflammation, and neurodegenerative diseases. Several studies have shown that N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide exhibits anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Moreover, N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide has also been investigated for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C23H29N3O2 |
|---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]butanamide |
InChI |
InChI=1S/C23H29N3O2/c1-3-5-22(27)24-20-10-12-21(13-11-20)25-14-16-26(17-15-25)23(28)19-8-6-18(4-2)7-9-19/h6-13H,3-5,14-17H2,1-2H3,(H,24,27) |
InChI-Schlüssel |
CTNJFLASRADEHJ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CC |
Kanonische SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B243746.png)
![2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243748.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B243751.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B243752.png)
![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B243756.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243757.png)
![N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide](/img/structure/B243759.png)


![2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B243763.png)
![5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide](/img/structure/B243765.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243768.png)